9(S)-Pahsa is classified under the broader category of hydroxy fatty acids and their esters. It is synthesized endogenously in various tissues and can also be obtained through synthetic methods. The compound has been studied for its role in metabolic processes and its potential anti-inflammatory properties .
The synthesis of 9(S)-Pahsa has been achieved through several methodologies. One notable approach involves an asymmetric synthesis that utilizes chiral starting materials such as epichlorohydrin. This method allows for the production of enantiopure forms of 9(S)-Pahsa with high enantiomeric excess (greater than 98%) and yields exceeding 60% .
The synthetic route typically includes:
The molecular structure of 9(S)-Pahsa features a hydroxyl group at the ninth carbon position of the stearic acid chain, linked to a palmitic acid moiety. The structural formula can be represented as follows:
This structure contributes to its unique biochemical properties, including its interaction with biological membranes and enzymes .
9(S)-Pahsa undergoes various chemical reactions typical of fatty acid esters, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity in biological systems. Hydrolysis can yield free fatty acids and glycerol, while transesterification can alter the ester composition, potentially affecting biological activity .
The mechanism of action for 9(S)-Pahsa involves its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Preclinical studies suggest that 9(S)-Pahsa may modulate glucose metabolism and exhibit anti-inflammatory effects by influencing immune cell activity . The compound appears to activate specific GPCRs, leading to downstream effects that promote metabolic health.
Analytical methods such as mass spectrometry have been employed to characterize the compound's properties, confirming its identity and purity through fragmentation patterns specific to its structure .
9(S)-Pahsa has potential applications in several scientific fields:
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a structurally diverse class of endogenous lipids first identified in 2014 during lipidomic analyses of adipose tissue from insulin-sensitive transgenic mice overexpressing GLUT4 in adipocytes (AG4OX mice). These lipids are characterized by a branched ester bond linking a fatty acid (FA) to the hydroxyl group of a hydroxy fatty acid (HFA), forming distinct regioisomers defined by the position of this esterification (e.g., 5-, 9-, or 12-) [1] [6]. The term "PAHSA" specifically denotes Palmitic Acid esters of Hydroxy Stearic Acid. Over 46 FAHFA families and 583 regioisomers have been cataloged in mammalian tissues, with variations in chain length, saturation, and branching position contributing to their structural heterogeneity [1] [6]. FAHFAs are subclassified as monoestolides (single ester linkage) and belong to the broader estolide family. Their discovery emerged from investigations into the metabolic benefits of enhanced de novo lipogenesis in adipose tissue, where elevated FAHFA levels correlated with improved glucose tolerance and reduced inflammation [1] [3].
Structural Diversity and Nomenclature:
Table 1: Major FAHFA Families and Representative Isomers
FAHFA Family | Full Name | Common Isomers | Biological Significance |
---|---|---|---|
PAHSA | Palmitic Acid Hydroxy Stearic Acid | 5-, 7-, 9-, 10-, 12-, 13- | Anti-diabetic, anti-inflammatory |
OAHSA | Oleic Acid Hydroxy Stearic Acid | 9-, 12- | Adipose tissue enrichment |
DHAHLA | Docosahexaenoic Acid Hydroxy Linoleic Acid | 13- | Anti-inflammatory |
POA-HPA | Palmitoleic Acid Hydroxy Palmitic Acid | 9- | Metabolic regulation |
The hydroxystearic acid moiety of 9-PAHSA contains a chiral center at the carbon bearing the hydroxyl group, generating two enantiomers: R-9-PAHSA and S-9-PAHSA. Endogenous 9-PAHSA in mammalian adipose tissue predominantly exists as the R-isomer (80–90%) [2]. However, the S-isomer exhibits superior bioactivity in metabolic and neuroprotective contexts:
Table 2: Functional Differences Between 9-PAHSA Enantiomers
Property | S-9-PAHSA | R-9-PAHSA |
---|---|---|
Endogenous Abundance | Low (10–20%) | High (80–90%) |
Insulin Secretion | Strong enhancement | Moderate |
GPR40 Activation | Potent agonist | Weak agonist |
CAIII-Dependent Neuroprotection | Yes | No |
Hydrolysis by CEL | Rapid | Slow |
9-PAHSA isomers are distributed across metabolic and immune tissues, with concentrations influenced by nutritional status, insulin sensitivity, and disease states:
Table 3: 9-PAHSA Distribution in Human and Murine Tissues
Tissue/Biofluid | Concentration Range | Factors Altering Levels |
---|---|---|
Subcutaneous Adipose Tissue | 50–200 pmol/g | ↑ Insulin sensitivity, ↑ fasting; ↓ Obesity |
Human Serum | 5–50 nmol/L | ↑ Exercise; ↓ Type 2 diabetes |
Human Breast Milk | 0.1–10 nmol/L | ↓ Maternal obesity |
Cardiac Tissue | 1–20 pmol/g | ↓ Diabetic cardiomyopathy |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8